

Tetramethylammonium Triiodide: A Versatile Reagent in Crystal Engineering

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Compound of Interest

Compound Name: Tetramethylammonium triiodide

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium triiodide, $(\text{CH}_3)_4\text{NI}_3$, is a quaternary ammonium polyhalide that has emerged as a significant building block in the field of crystal engineering. Its utility stems from the ability of the large, symmetric tetramethylammonium cation to stabilize the linear triiodide anion (I_3^-). This anion is a powerful halogen bond donor and acceptor, making it an excellent tool for the rational design and construction of supramolecular assemblies, including co-crystals and salts.[1][2] The understanding and control of intermolecular interactions, such as halogen bonding, are paramount in crystal engineering, as they govern the physical and chemical properties of solid-state materials, which is of particular importance in drug development for controlling solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).

This document provides a comprehensive overview of **tetramethylammonium triiodide** as a reagent in crystal engineering, including its synthesis, structural characteristics, thermal stability, and detailed protocols for its use in the formation of co-crystals.

Data Presentation

Crystallographic Data of Tetramethylammonium Triiodide Polymorphs

Tetramethylammonium triiodide is known to exhibit polymorphism, crystallizing in at least two different forms: an orthorhombic form (space group Pnma, a setting of Pnnm) and a monoclinic form (space group P2₁/c).[2][3] The ability of the compound to form different crystalline structures is a critical consideration in materials science and pharmaceutical development, as polymorphs can have distinct physical properties.[3]

Parameter	Orthorhombic Polymorph (Pnma/Pnnm)	Monoclinic Polymorph (P2 ₁ /c)
Crystal System	Orthorhombic	Monoclinic
Space Group	Pnma (or Pnnm)	P2 ₁ /c
a (Å)	10.60	Data not readily available
b (Å)	12.53	Data not readily available
c (Å)	21.47	Data not readily available
α (°)	90	90
β (°)	90	Data not readily available
γ (°)	90	90
Z	4	Data not readily available
I ₃ ⁻ Bond Lengths (Å)	2.92 - 2.94	Data not readily available
I ₃ ⁻ Bond Angle (°)	176.8	Data not readily available

Data for the orthorhombic polymorph was obtained from reference[3]. Detailed crystallographic data for the monoclinic (P2₁/c) polymorph is not readily available in the reviewed literature.

Thermal Analysis Data

The thermal stability of **tetramethylammonium triiodide** is a key parameter for its application in various processes. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize its thermal behavior.[4] The typical decomposition pathway involves the loss of an iodine molecule (I₂).[2][4]

Analysis Technique	Parameter	Value
DSC	Phase Transition	347–353 K
DSC	Melting Point (estimated)	~115 °C
TGA	Onset of Decomposition	> 400 °C (under N ₂)
TGA	Primary Decomposition Step	Loss of I ₂

Experimental Protocols

Protocol 1: Synthesis of Tetramethylammonium Triiodide

This protocol describes a general method for the synthesis of **tetramethylammonium triiodide** from tetramethylammonium iodide and elemental iodine.^[2]

Materials:

- Tetramethylammonium iodide ((CH₃)₄NI)
- Iodine (I₂)
- Ethanol (or Methanol)
- Hexane
- Beakers
- Stirring rod
- Hot plate
- Ice bath
- Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

Procedure:

- In a 50 mL beaker, dissolve a desired amount of iodine (e.g., 0.6 g) in a minimal amount of ethanol (e.g., 12 mL) with stirring. Gentle heating on a hot plate can aid dissolution.
- To the iodine solution, add an equimolar amount of tetramethylammonium iodide (e.g., 0.5 g).
- Continue stirring the mixture on a hot plate at a low temperature until all the tetramethylammonium iodide has dissolved. Avoid vigorous boiling.
- Once a clear solution is obtained, remove the beaker from the hot plate and allow it to cool to room temperature undisturbed. Crystals will begin to form.
- To maximize crystal yield, place the beaker in an ice bath for approximately 10 minutes.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the collected crystals with small portions of cold hexane until the filtrate is colorless.
- Allow the crystals to air-dry completely on the filter paper or in a desiccator.

Protocol 2: Synthesis of a Co-crystal with an Organoiodine Compound (General Procedure)

This protocol outlines a general method for the synthesis of a co-crystal of **tetramethylammonium triiodide** with an organoiodine halogen bond donor, such as 1,4-diiodotetrafluorobenzene. The stoichiometry and solvent may need to be optimized for different co-formers.^[2]

Materials:

- **Tetramethylammonium triiodide** (synthesized as per Protocol 1)
- Organoiodine compound (e.g., 1,4-diiodotetrafluorobenzene)
- Suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture)
- Crystallization vials or small beakers

Procedure:

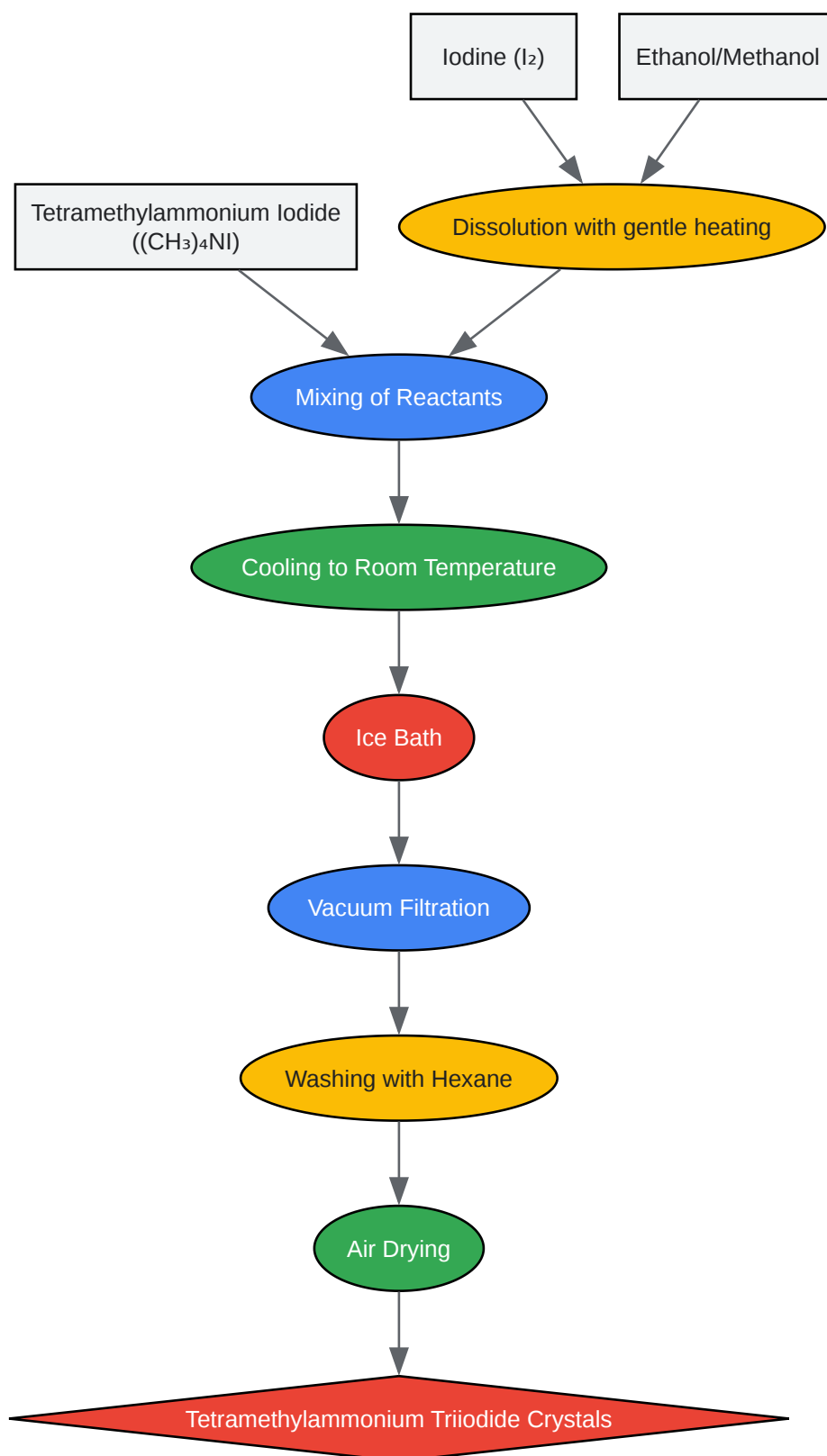
- In a clean vial, dissolve the organoiodine compound in a suitable solvent.
- In a separate vial, dissolve an equimolar amount of **tetramethylammonium triiodide** in the same solvent. Gentle warming may be necessary.
- Combine the two solutions.
- Allow the mixed solution to stand undisturbed at room temperature for slow evaporation.
- Alternatively, for less soluble compounds, layering of the two solutions or vapor diffusion of a less polar solvent can be employed to induce crystallization.
- Monitor the vial for the formation of single crystals suitable for X-ray diffraction analysis.
- Once crystals have formed, carefully isolate them from the mother liquor and allow them to air-dry.

Characterization of Co-crystals: The resulting co-crystals should be characterized using appropriate analytical techniques to confirm their structure and properties. Key techniques include:

- Single-Crystal X-ray Diffraction (SC-XRD): To determine the precise three-dimensional arrangement of molecules in the crystal lattice, including the nature of the halogen bonds.[3]
- Powder X-ray Diffraction (PXRD): To confirm the bulk purity of the crystalline phase.
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess the thermal stability and melting point of the co-crystal.[4]
- Raman Spectroscopy: To study the vibrational modes of the triiodide anion, which can be sensitive to its environment and interactions.[3]

Visualizations

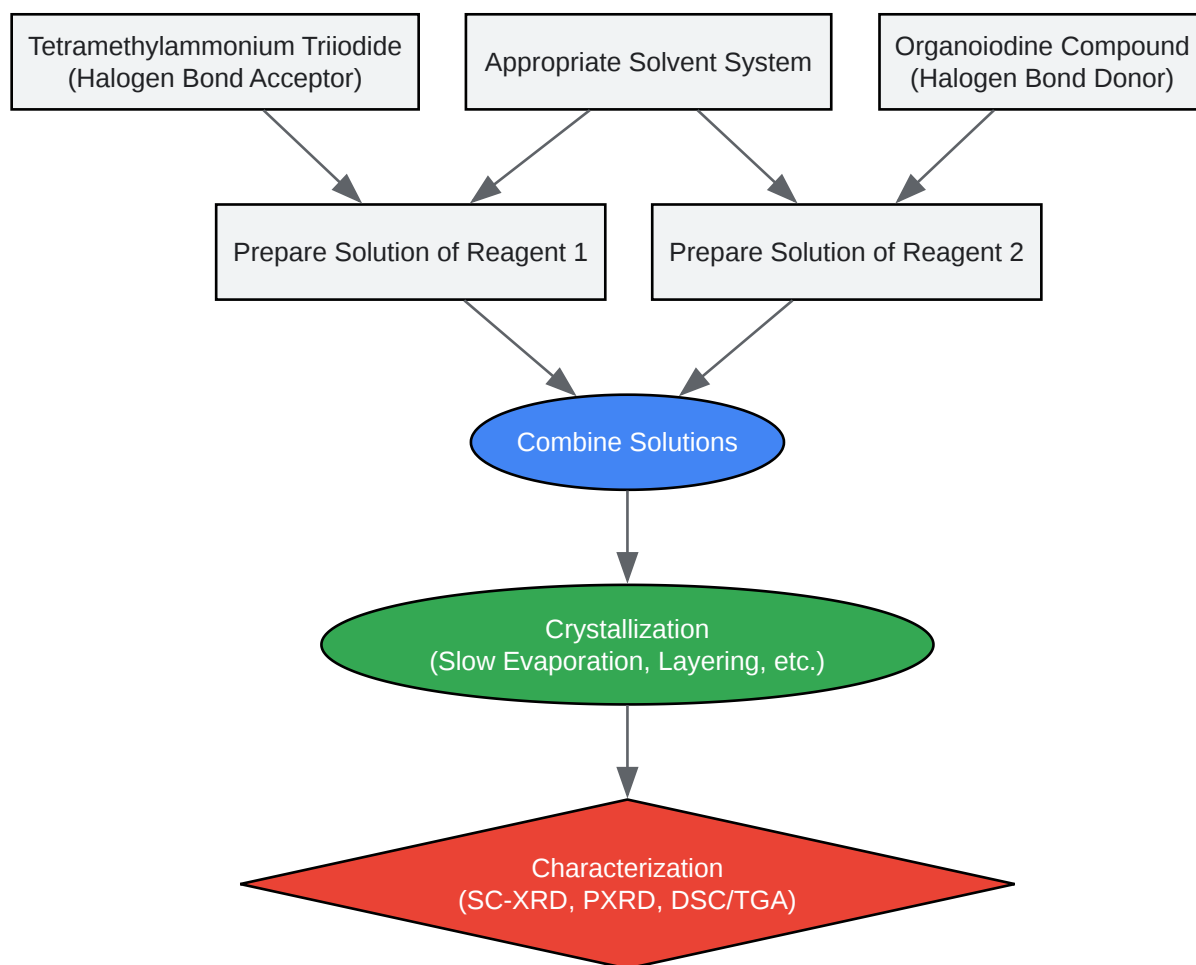
Synthesis of Tetramethylammonium Triiodide



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Caption: Workflow for the synthesis of **tetramethylammonium triiodide**.

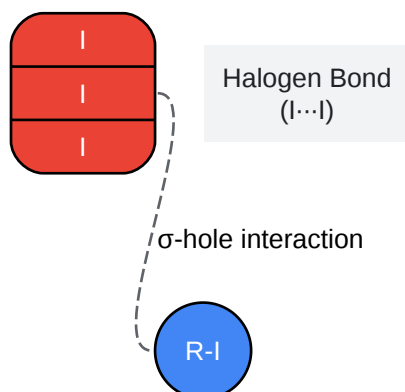
Co-crystal Engineering Workflow



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Caption: General workflow for co-crystal engineering.

Halogen Bonding Interaction



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Caption: Schematic of a halogen bond between triiodide and an organoiodine.

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